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Compound of Interest

Compound Name: Quinoline-5-carbohydrazide

Cat. No.: B1386184 Get Quote

This technical guide provides an in-depth exploration of the spectroscopic characterization of

Quinoline-5-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and

drug development. This document is intended for researchers, scientists, and professionals in

the field who require a comprehensive understanding of the analytical techniques used to

elucidate and confirm the structure of such molecules. We will delve into the theoretical

underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting anticipated

data and detailed interpretation.

Introduction
Quinoline-5-carbohydrazide belongs to the quinoline family, a class of nitrogen-containing

heterocyclic aromatic compounds. The quinoline scaffold is a key pharmacophore in numerous

clinically approved drugs, exhibiting a wide range of biological activities, including antimicrobial,

anticancer, and anti-inflammatory properties. The introduction of a carbohydrazide functional

group at the 5-position of the quinoline ring can significantly influence its physicochemical

properties and biological activity, making its unambiguous structural confirmation paramount.

Spectroscopic techniques are the cornerstone of this characterization, providing a detailed

fingerprint of the molecule's atomic and molecular structure.
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To fully appreciate the spectroscopic data, it is essential to understand the molecular

architecture of Quinoline-5-carbohydrazide. The molecule consists of a bicyclic quinoline ring

system with a carbohydrazide group (-CONHNH₂) attached at the C5 position.

Figure 1: Molecular structure of Quinoline-5-carbohydrazide.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. It provides detailed information about the chemical environment,

connectivity, and spatial arrangement of atoms.

Experimental Protocol: ¹H and ¹³C NMR
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the proton and carbon

framework of Quinoline-5-carbohydrazide.

Methodology:

Sample Preparation:

Accurately weigh 5-10 mg of Quinoline-5-carbohydrazide for ¹H NMR and 20-30 mg for

¹³C NMR. The higher concentration for ¹³C NMR is necessary due to the lower natural

abundance of the ¹³C isotope.

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for hydrazides

as it can solubilize polar compounds and allows for the observation of exchangeable N-H

protons.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Instrument Parameters (400 MHz Spectrometer):

¹H NMR:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Acquisition Time: 2-3 seconds.

Relaxation Delay (d1): 1-2 seconds.

Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR:

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker

instruments) to simplify the spectrum to singlets for each unique carbon.

Acquisition Time: 1-2 seconds.

Relaxation Delay (d1): 2-5 seconds. A longer delay is often required for quaternary

carbons.

Number of Scans: 1024-4096, due to the low sensitivity of the ¹³C nucleus.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum to obtain pure absorption lineshapes.

Calibrate the chemical shift scale using the internal standard (TMS).

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Predicted ¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of Quinoline-5-carbohydrazide is expected to show distinct signals for

the aromatic protons of the quinoline ring and the protons of the carbohydrazide group.

Table 1: Predicted ¹H NMR Data for Quinoline-5-carbohydrazide (in DMSO-d₆)
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H-2 8.8 - 9.0 dd J = 4.2, 1.7 1H

H-4 8.6 - 8.8 dd J = 8.4, 1.7 1H

H-3 7.6 - 7.8 dd J = 8.4, 4.2 1H

H-6 8.2 - 8.4 d J = 7.5 1H

H-8 8.0 - 8.2 d J = 8.0 1H

H-7 7.7 - 7.9 t J = 7.8 1H

-CONH- 10.0 - 10.5 s (broad) - 1H

-NH₂ 4.5 - 5.0 s (broad) - 2H

Interpretation:

Aromatic Region (7.5 - 9.0 ppm): The six protons on the quinoline ring will appear in this

region. The exact chemical shifts are influenced by the electron-withdrawing nature of the

carbohydrazide group. The protons on the pyridine ring (H-2, H-3, H-4) are typically found at

a lower field (higher ppm) than those on the benzene ring (H-6, H-7, H-8). The coupling

patterns (doublets, triplets, and doublets of doublets) arise from spin-spin interactions with

neighboring protons and are crucial for assigning each signal to a specific proton.

Amide and Amine Protons: The -CONH- and -NH₂ protons are exchangeable and often

appear as broad singlets. Their chemical shifts can be highly dependent on the solvent,

concentration, and temperature. In DMSO-d₆, they are more likely to be observed than in

solvents like CDCl₃.

Predicted ¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum will show ten distinct signals, one for each unique carbon atom in

Quinoline-5-carbohydrazide.

Table 2: Predicted ¹³C NMR Data for Quinoline-5-carbohydrazide (in DMSO-d₆)
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O 165 - 170

C-2 150 - 152

C-4 148 - 150

C-8a 145 - 147

C-5 135 - 137

C-7 130 - 132

C-4a 128 - 130

C-6 127 - 129

C-8 125 - 127

C-3 121 - 123

Interpretation:

Carbonyl Carbon: The most downfield signal will be that of the carbonyl carbon (C=O) in the

carbohydrazide group, typically appearing in the 165-170 ppm range.

Aromatic Carbons: The nine carbons of the quinoline ring will resonate in the aromatic region

(120 - 155 ppm). The chemical shifts are influenced by the nitrogen atom and the

carbohydrazide substituent. Quaternary carbons (C-4a, C-5, C-8a) will generally have lower

intensities than protonated carbons.

Figure 2: General workflow for NMR spectroscopic analysis.

Part 2: Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation, which excites molecular vibrations.
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Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR
Objective: To identify the characteristic functional groups of Quinoline-5-carbohydrazide.

Methodology:

Sample Preparation: A small amount of the solid Quinoline-5-carbohydrazide sample is

placed directly onto the ATR crystal.

Data Acquisition:

The background spectrum of the empty ATR crystal is recorded.

The sample spectrum is then recorded.

The instrument software automatically subtracts the background spectrum from the

sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Predicted IR Spectral Data and Interpretation
The IR spectrum of Quinoline-5-carbohydrazide will exhibit characteristic absorption bands

for the N-H, C=O, C=N, and C=C bonds, as well as aromatic C-H stretching and bending

vibrations.[1]

Table 3: Predicted IR Absorption Bands for Quinoline-5-carbohydrazide
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3300 - 3400
N-H stretch (asymmetric &

symmetric)
-NH₂

3100 - 3300 N-H stretch -CONH-

3000 - 3100 C-H stretch Aromatic C-H

1650 - 1680 C=O stretch (Amide I) Carbonyl

1580 - 1620 N-H bend -NH₂

1500 - 1600 C=C and C=N stretch Quinoline Ring

1200 - 1300 C-N stretch Amide

750 - 850 C-H out-of-plane bend Aromatic C-H

Interpretation:

N-H Stretching: The presence of the carbohydrazide group will be clearly indicated by the N-

H stretching vibrations in the 3100-3400 cm⁻¹ region. The -NH₂ group will typically show two

bands (asymmetric and symmetric stretching), while the -CONH- group will show a single,

often broader, band.

C=O Stretching: A strong absorption band in the 1650-1680 cm⁻¹ region is characteristic of

the carbonyl group in an amide (Amide I band).

Quinoline Ring Vibrations: The C=C and C=N stretching vibrations of the quinoline ring will

appear in the 1500-1600 cm⁻¹ region. The aromatic C-H out-of-plane bending vibrations in

the 750-850 cm⁻¹ region can provide information about the substitution pattern of the

aromatic ring.

Part 3: Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It is used to determine the molecular weight of a compound and can provide information

about its structure through fragmentation analysis.
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Experimental Protocol: Electrospray Ionization (ESI)-MS
Objective: To determine the accurate molecular weight of Quinoline-5-carbohydrazide and

study its fragmentation pattern.

Methodology:

Sample Preparation: A dilute solution of Quinoline-5-carbohydrazide is prepared in a

suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount

of formic acid to promote protonation.

Data Acquisition:

The solution is infused into the ESI source of the mass spectrometer.

A high voltage is applied to the infusion needle, creating a fine spray of charged droplets.

The solvent evaporates, and the analyte molecules become protonated, forming [M+H]⁺

ions.

The ions are then guided into the mass analyzer, where their m/z ratios are measured.

For fragmentation studies (MS/MS), the [M+H]⁺ ion is selected and subjected to collision-

induced dissociation (CID) to generate fragment ions.

Predicted Mass Spectral Data and Interpretation
The molecular formula of Quinoline-5-carbohydrazide is C₁₀H₉N₃O, with a monoisotopic

mass of 187.0746 g/mol .

Table 4: Predicted Mass Spectrometry Data for Quinoline-5-carbohydrazide
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m/z Ion

188.0824 [M+H]⁺

171.0560 [M+H - NH₃]⁺

144.0655 [M+H - HNCO]⁺

129.0551 [Quinoline]⁺

Interpretation:

Molecular Ion: In positive ion ESI-MS, the most prominent ion is expected to be the

protonated molecule, [M+H]⁺, at an m/z of approximately 188.08.[2] High-resolution mass

spectrometry can confirm the elemental composition of this ion.

Fragmentation Pattern: The fragmentation of the [M+H]⁺ ion can provide valuable structural

information. Common fragmentation pathways for carbohydrazides include the loss of

ammonia (NH₃) and isocyanic acid (HNCO). The quinoline ring itself is relatively stable, but

fragmentation can lead to the formation of a quinoline cation at m/z 129.

Figure 3: A plausible fragmentation pathway for Quinoline-5-carbohydrazide in ESI-MS.

Conclusion
The comprehensive spectroscopic analysis of Quinoline-5-carbohydrazide, employing NMR,

IR, and Mass Spectrometry, provides a robust framework for its structural confirmation and

purity assessment. Each technique offers a unique and complementary piece of the structural

puzzle. By understanding the principles behind these methods and the expected spectral

features, researchers can confidently characterize this and other novel chemical entities, a

critical step in the journey of drug discovery and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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